1H-Imidazo[1,2-b]pyrazole, 7-chloro-6-methyl- is a heterocyclic compound with the molecular formula and a molecular weight of approximately 169.61 g/mol. This compound is characterized by its unique structure that combines imidazole and pyrazole rings, making it a subject of interest in medicinal chemistry due to its potential biological activities. The compound is typically available in high purity (around 95%) and is utilized in various research applications, particularly in the field of pharmaceuticals.
The synthesis of 1H-imidazo[1,2-b]pyrazole derivatives generally involves several methods, including cyclocondensation reactions and multi-component reactions. One common approach is the reaction of hydrazines with 1,3-dicarbonyl compounds, which leads to the formation of substituted pyrazoles. Subsequent modifications can introduce various substituents at different positions on the pyrazole ring .
For example, a typical synthetic route may involve:
The structure of 1H-imidazo[1,2-b]pyrazole can be represented as follows:
This compound features a five-membered ring structure containing two nitrogen atoms in the imidazole part and one nitrogen in the pyrazole part .
The compound's structural data indicates significant potential for biological activity due to the presence of electron-donating and electron-withdrawing groups that can interact with biological targets.
1H-Imidazo[1,2-b]pyrazole undergoes various chemical reactions that are essential for its functionalization:
These reactions often require specific conditions such as temperature control and solvent choice (e.g., dimethylformamide or toluene) to optimize yield and selectivity .
The mechanism of action for 1H-imidazo[1,2-b]pyrazole derivatives often involves their interaction with specific protein targets. For instance:
The binding interactions typically involve hydrogen bonding and hydrophobic interactions between the compound and target enzymes, leading to modulation of their activity and subsequent biological effects such as apoptosis in cancer cells .
Relevant analyses indicate that these properties are crucial for determining the compound's bioavailability and efficacy in therapeutic applications .
1H-Imidazo[1,2-b]pyrazole derivatives are primarily explored for their potential as:
Research continues into optimizing these compounds for better efficacy and reduced side effects in clinical settings .
The 1H-imidazo[1,2-b]pyrazole scaffold is a bicyclic heteroaromatic system comprising fused imidazole and pyrazole rings. Its nomenclature follows IUPAC conventions, where the fusion site ("b") designates the pyrazole's C3–N2 bond fused to the imidazole ring. The hydrogen position indicator ("1H") specifies the proton resides on the imidazole nitrogen (N1), establishing tautomeric stability [1] [2]. The 7-chloro-6-methyl- derivative (CAS: 135830-13-6) exemplifies regioselective substitution, where chloro and methyl groups occupy positions 7 and 6, respectively. Positional numbering assigns C6 to the pyrazole ring and C7 to the imidazole ring, critically directing electronic and steric properties [2].
Structurally, the scaffold exhibits planarity with moderate aromaticity. Key features include:
Table 1: Structural and Physicochemical Properties of Key Derivatives
Compound | Molecular Formula | Molecular Weight (g/mol) | Density (g/cm³) | LogP |
---|---|---|---|---|
1H-Imidazo[1,2-b]pyrazole-7-carboxylic acid | C₆H₅N₃O₂ | 151.12 | 1.74 | 0.36 |
7-Chloro-6-methyl-1H-imidazo[1,2-b]pyrazole | C₇H₇ClN₃ | 168.61 | Calculated: 1.42 | Predicted: 1.8 |
Methyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate | C₇H₇N₃O₂ | 165.15 | - | 0.81 |
Functionalization leverages regioselective metalation (e.g., Br/Mg-exchange) or cyclocondensation. For example, Groebke–Blackburn–Bienaymé multicomponent reactions enable efficient access to C6- and C7-substituted analogs .
The 7-chloro-6-methyl- substitution pattern confers distinct physicochemical and bioactivity profiles:
Table 2: Bioactivity Modulation by 7-Chloro-6-Methyl Substitution
Biological Target | Unsubstituted Scaffold IC₅₀ (μM) | 7-Chloro-6-Methyl Variant IC₅₀ (μM) | Effect of Substitution |
---|---|---|---|
p38MAPK phosphorylation | >150 | 85–95 | 1.6-fold potency increase |
ROS production (Platelets) | >150 | 70–80 | 2-fold potency increase |
Anti-angiogenic activity | Weak | Strong (IC₅₀ <100 μM) | Enhanced target engagement |
Pharmacologically, this synergy enables dual-action mechanisms:
Research on imidazo[1,2-b]pyrazoles has evolved through three phases:
Table 3: Evolution of Key Synthetic Methods
Year | Method | Conditions | Yield | Regioselectivity |
---|---|---|---|---|
1994 | Cyclocondensation with bromomalononitrile | Ethanol, reflux, 72 h | 40–60% | Low |
2014 | GBB multicomponent reaction | TFA (20 mol%), EtOH/H₂O, rt, 15 min | 79–83% | High (single isomer) |
2021 | Br/Mg-exchange & electrophilic trapping | THF, –78°C, 1 h | 70–90% | C6-selective |
Current trajectories emphasize late-stage functionalization of the 7-chloro-6-methyl scaffold via cross-coupling and fragment-based drug design [3] [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7